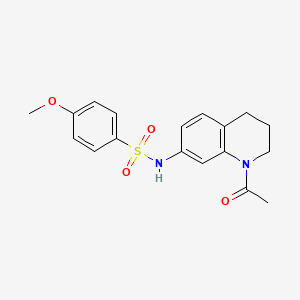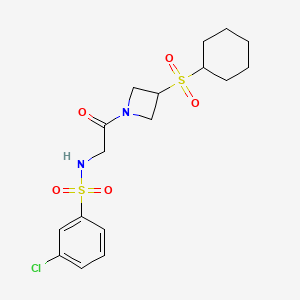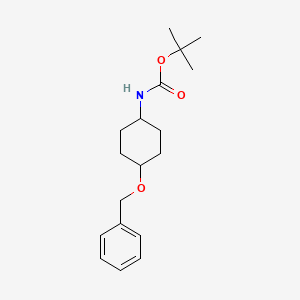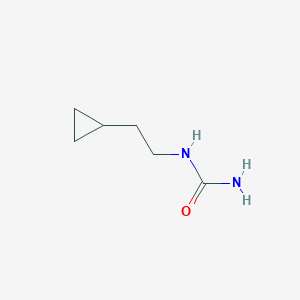
4-((1-(3-(ベンジルオキシ)ベンゾイル)ピロリジン-3-イル)オキシ)-6-メチル-2H-ピラン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C24H23NO5 and its molecular weight is 405.45. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核活性
ピラジナミド (PZA) は、結核 (TB) 治療において重要な第一選択薬です。研究者らは、本研究の対象化合物を含む、新規な置換 N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンザミド誘導体を設計および合成しました。 これらの誘導体は、Mycobacterium tuberculosis H37Ra に対する抗結核活性を評価されました 。注目すべきは、このシリーズのいくつかの化合物が、1.35〜2.18 μM の範囲の IC50 値を示し、有意な活性を示したことでした。さらなる研究では、その有効性 (IC90 値) が明らかになり、ヒト細胞に対する非毒性が確認されました。
細胞毒性薬
別の関心の的は、新規な (Z)-5-((1,3-ジフェニル-1H-ピラゾール-4-イル)メチレン)-3-((1-置換フェニル-1H-1,2,3-トリアゾール-4-イル)メチル)チアゾリジン-2,4-ジオン誘導体の設計と合成です。 これらの化合物は、その潜在的な細胞毒性活性を調査されました 。本研究では、対象化合物について直接言及されていませんが、これは細胞毒性薬のより広範な分野と、構造修飾の重要性を強調しています。
ベンゾオキサゾール誘導体
N-置換 6-フルオロ-3-(ピペリジン-4-イル)-1,2-ベンゾオキサゾール誘導体の簡便な合成経路が記述されています。 これは、対象化合物とは直接関係ありませんが、この研究は、創薬におけるベンゾオキサゾール誘導体の重要性を強調しています 。化合物の構造的特徴は、この文脈におけるその潜在的な用途に寄与する可能性があります。
特性
IUPAC Name |
6-methyl-4-[1-(3-phenylmethoxybenzoyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-17-12-22(14-23(26)29-17)30-21-10-11-25(15-21)24(27)19-8-5-9-20(13-19)28-16-18-6-3-2-4-7-18/h2-9,12-14,21H,10-11,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZAOSYZNYBMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)


![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide](/img/structure/B2405619.png)




![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)

